molecular formula C22H26N6O2 B2965836 (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1049478-49-0

(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2965836
CAS No.: 1049478-49-0
M. Wt: 406.49
InChI Key: NSHHNCULTJKREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (the tetrazole, the piperazine, and the ketone), followed by their combination through various chemical reactions .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopies .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the tetrazole group could participate in nucleophilic substitution reactions, while the piperazine could undergo alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound such as its solubility, stability, and reactivity can be determined through various experimental techniques .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Evaluation of Pyridine Derivatives : A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of new pyridine derivatives and testing their antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Agents

  • Synthesis of Novel Compounds Derived from Visnaginone and Khellinone : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects. These findings suggest potential applications in designing new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Triazole Analogues

  • Biological Activity of Triazole Analogues : Nagaraj, Srinivas, and Rao (2018) reported the synthesis and evaluation of triazole analogues for antibacterial activity, identifying several compounds with significant inhibition of bacterial growth. This research highlights the potential for developing antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, some tetrazole derivatives are known to be explosive, so appropriate safety measures would need to be taken when handling the compound .

Future Directions

Future research on the compound could involve further exploration of its chemical and biological properties, potential uses, and methods of synthesis .

Properties

IUPAC Name

[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-3-30-20-10-8-19(9-11-20)28-21(23-24-25-28)16-26-12-14-27(15-13-26)22(29)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHHNCULTJKREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.